![molecular formula C14H14Cl2O4 B186252 Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate CAS No. 91167-08-7](/img/structure/B186252.png)
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate, also known as DCTD, is a synthetic compound that has been of interest to researchers due to its potential in various scientific fields.
Applications De Recherche Scientifique
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been studied for its potential use in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been used as a building block for the synthesis of various compounds. In material science, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been studied for its potential as a precursor for the synthesis of new materials.
Mécanisme D'action
The mechanism of action of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate is not fully understood, but it is believed to involve the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA. By inhibiting this enzyme, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate can prevent the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of DHFR, the inhibition of cancer cell growth, and the potential for use as a building block for the synthesis of new materials. Additionally, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs. However, one limitation of using Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research and development of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate. One potential direction is the synthesis of new compounds based on the structure of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate, which could have improved anti-cancer properties. Another direction is the investigation of the potential use of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate as a building block for the synthesis of new materials. Finally, further research is needed to fully understand the mechanism of action of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate and its potential use in medicinal chemistry.
Méthodes De Synthèse
The synthesis of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate involves a multi-step process that includes the reaction of 1,3-cyclohexadiene with maleic anhydride, followed by the reaction of the resulting product with thionyl chloride and dimethyl sulfate. The final product is obtained by the reaction of the intermediate with 3,4-dichlorobenzoic acid.
Propriétés
Numéro CAS |
91167-08-7 |
|---|---|
Nom du produit |
Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate |
Formule moléculaire |
C14H14Cl2O4 |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate |
InChI |
InChI=1S/C14H14Cl2O4/c1-19-13(17)9-5-3-4-6(10(9)14(18)20-2)8-7(5)11(15)12(8)16/h3-8,11-12H,1-2H3 |
Clé InChI |
VVNNZLSINMNERG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2C=CC1C3C2C(C3Cl)Cl)C(=O)OC |
SMILES canonique |
COC(=O)C1=C(C2C=CC1C3C2C(C3Cl)Cl)C(=O)OC |
Autres numéros CAS |
91167-08-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



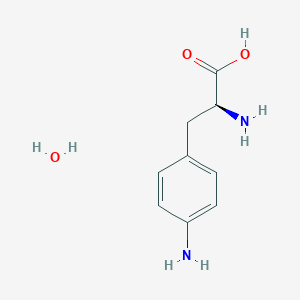
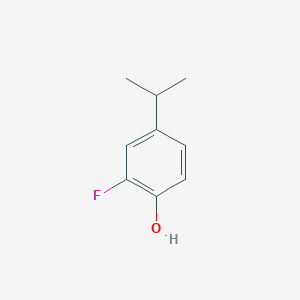


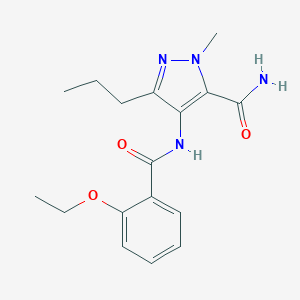
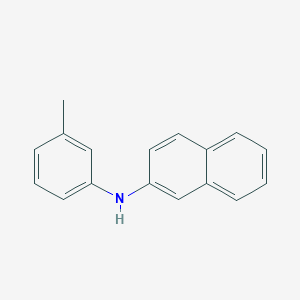

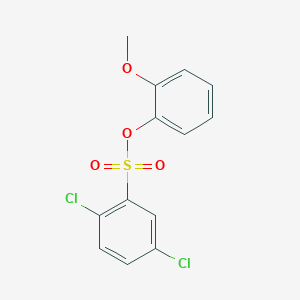
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
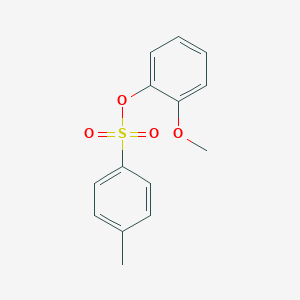
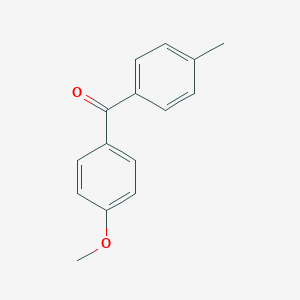
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
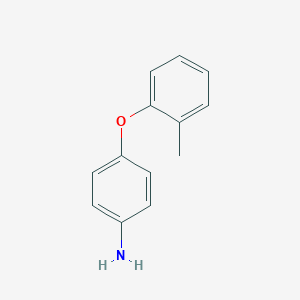
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)